molecular formula C10H8N2O4 B1593080 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid CAS No. 393553-44-1

4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Cat. No. B1593080
M. Wt: 220.18 g/mol
InChI Key: CKVJKVLASYGMJX-UHFFFAOYSA-N
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Description



  • Chemical Formula : C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>

  • Synonyms : 4-(Methoxycarbonyl)benzoic acid

  • Molecular Weight : 196.18 g/mol

  • Appearance : White to off-white powder or crystals

  • Solubility : Soluble in methanol

  • Melting Point : Approximately 234 °C





  • Synthesis Analysis



    • The title compound is synthesized through esterification of dicarboxylic acids.

    • It is used as an intermediate in the synthesis of antineoplastic agents and super fiber materials.





  • Molecular Structure Analysis



    • The crystal structure of 4-(methoxycarbonyl)benzoic acid reveals an eight-membered ring formed by hydrogen bonds between neighboring molecules.

    • The compound contains a phenylboronic acid group.





  • Chemical Reactions Analysis



    • 4-(Methoxycarbonyl)phenylboronic acid is used in various reactions, including Suzuki-Miyaura cross-coupling, nitration, and oxidative Heck reactions.




  • Scientific Research Applications

    Organic Synthesis Applications

    • Metal-Free Route to Carboxylated 1,4-Disubstituted 1,2,3-Triazoles : A study by J. Das, Santu Dey, & T. Pathak (2019) introduces a metal-free synthesis method for carboxylated 1,4-disubstituted 1,2,3-triazoles, utilizing a methoxycarbonyl-substituted vinyl sulfone. This method affords a variety of new chemical entities, showcasing the versatility of methoxycarbonyl compounds in organic synthesis.

    Corrosion Inhibition

    • Corrosion Control of Mild Steel : A study conducted by F. Bentiss et al. (2009) demonstrates that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole acts as an effective corrosion inhibitor for mild steel in hydrochloric acid, reaching an inhibition efficiency of up to 98%. This highlights the potential of methoxycarbonyl and related compounds in protecting metals against corrosion.

    Molecular Structure and Properties

    • Structural Determination : The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally related to 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, was explored both experimentally and theoretically, as reported by O. V. Shtabova et al. (2005). The study detailed synthetic pathways and provided insights into the reactivity and properties of the compound, emphasizing the importance of structural analysis in understanding and utilizing such molecules.

    Safety And Hazards



    • Considered hazardous due to skin and eye irritation.

    • Use appropriate protective measures when handling.




  • Future Directions



    • Further investigate the unique eight-membered ring observed in the crystal structure.

    • Explore additional applications beyond its current uses.




    Please note that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    4-methoxycarbonyl-1H-indazole-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H8N2O4/c1-16-10(15)5-3-2-4-6-7(5)8(9(13)14)12-11-6/h2-4H,1H3,(H,11,12)(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CKVJKVLASYGMJX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=C2C(=CC=C1)NN=C2C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H8N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20646449
    Record name 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20646449
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    220.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

    CAS RN

    393553-44-1
    Record name 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20646449
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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